Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its effectiveness against a wide range of bacterial infections. The compound is marketed under the trade name Invanz. One significant impurity associated with ertapenem is the Ertapenem Ring Open Impurity, which arises during the synthesis and storage of the drug. This impurity is characterized by the opening of the beta-lactam ring structure, which is critical for the antibiotic's activity. Understanding this impurity is essential for ensuring the quality and efficacy of ertapenem formulations.
The Ertapenem Ring Open Impurity can originate from various conditions during the manufacturing process, particularly when exposed to acidic environments or prolonged storage. Studies have shown that exposure to acidic conditions can lead to significant increases in this impurity, from initial levels of around 0.6% to as high as 21.7% under certain conditions . The compound has been identified and characterized through various analytical methods, including high-performance liquid chromatography and mass spectrometry .
The Ertapenem Ring Open Impurity falls under the category of pharmaceutical impurities, specifically degradation products that can impact the safety and efficacy of drug formulations. It is crucial to monitor and control this impurity during the manufacturing process to maintain product integrity.
The synthesis of Ertapenem and its associated impurities involves several chemical reactions, primarily starting from advanced intermediates. The process typically includes:
The synthesis process can be complex, involving:
The molecular structure of Ertapenem consists of a beta-lactam ring fused with a five-membered ring containing sulfur. The ring-opened form results in a linear structure that lacks the essential cyclic configuration required for antibacterial activity.
The formation of the Ertapenem Ring Open Impurity primarily occurs through:
Analytical methods such as high-performance liquid chromatography have been developed to quantify this impurity effectively. These methods are essential for ensuring compliance with pharmaceutical standards .
Relevant data indicate that rigorous control measures during manufacturing are necessary to limit impurity levels below acceptable thresholds (typically less than 1%) for pharmaceutical products .
Ertapenem is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Ertapenem is a broad-spectrum carbapenem antibiotic characterized by a distinctive beta-lactam ring fused to a pyrroline ring, forming the fundamental carbapenem core structure that confers its antibacterial activity. This bicyclic system contains the reactive beta-lactam ring, which is essential for inhibiting penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis [3] [10]. The molecular architecture features additional complexity with a hydroxyethyl side chain at C6 and a bulky 3-carboxyphenyl-carbamoyl-pyrrolidinyl-thio group at C2, contributing to its stability against many beta-lactamases and extended-spectrum activity [1] [3]. The C6 hydroxyethyl group exists in the R configuration, while the C2 substituent creates steric hindrance that influences both antimicrobial activity and degradation pathways. This intricate structure makes ertapenem particularly susceptible to specific degradation mechanisms, especially ring opening, which occurs when the labile beta-lactam bond undergoes hydrolysis—a process catalyzed by environmental factors or enzymatic activity [6] [10].
Table 1: Key Structural Features of Ertapenem Relevant to Stability and Impurity Formation
Structural Element | Chemical Significance | Role in Degradation |
---|---|---|
Beta-Lactam Ring | Essential for PBP binding and antibacterial activity | Primary site for nucleophilic attack leading to ring-opened impurities |
Carbapenem Core (Fused Rings) | Provides structural rigidity | Influences steric accessibility to beta-lactam carbonyl |
C6 Hydroxyethyl Group (R) | Enhances beta-lactamase stability | May participate in intramolecular reactions after ring opening |
C2 Bulky Side Chain | Confers extended-spectrum activity against Gram-negative bacteria | Steric effects may slow but not prevent hydrolysis of beta-lactam ring |
Ertapenem impurities are systematically categorized based on their origin during manufacturing or storage, with significant implications for analytical control strategies. Process-related impurities arise during chemical synthesis and purification steps. These include:
Degradation impurities emerge from chemical instability during storage or under stress conditions:
Table 2: Classification of Major Ertapenem Impurities
Impurity Type | Representative Compounds | CAS Number | Formation Mechanism |
---|---|---|---|
Process-Related | Ertapenem Dimer I | 1199797-41-5 | Intermolecular reaction during synthesis |
Ertapenem Impurity Pro-MABA | 724700-26-9 | Incomplete side chain coupling | |
Ertapenem Side Chain Enantiomer 1 | 202467-69-4 | Residual stereoisomer from chiral synthesis | |
Degradation Products | Ertapenem Ring Open Impurity | 357154-27-9 | Hydrolytic cleavage of beta-lactam ring |
Ertapenem Methanolysis Impurity | Not specified | Nucleophilic attack by methanol | |
Ertapenem Dimer H₂Oa | Not specified | Hydrolysis of preformed dimer |
The ring-opened impurity of ertapenem (CAS 357154-27-9) represents a critical quality attribute due to its status as the primary degradation product and its implications for drug efficacy and stability. Chemically identified as (4R,5S)-5-((1S,2R)-1-carboxy-2-hydroxypropyl)-3-(((3S,5S)-5-((3-carboxyphenyl)carbamoyl)pyrrolidin-3-yl)thio)-4-methyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid, this impurity forms through hydrolytic cleavage of the beta-lactam ring's C-N bond [4] [8]. This transformation results in loss of antibacterial activity as the structural integrity of the beta-lactam ring is essential for PBP binding [3] [10]. Quantification and monitoring of this impurity are therefore essential for several reasons:
Potency Assessment: The ring-opened impurity exhibits negligible antibacterial activity, and its accumulation directly correlates with loss of product efficacy. Pharmacopeial standards typically set strict limits (often ≤0.5-1.0%) for such significant degradation products [1] [7].
Stability Indicating Property: Levels of the ring-opened impurity serve as a sensitive marker for storage stability and formulation robustness. Studies demonstrate that ertapenem degradation follows first-order kinetics, with the ring-opened structure becoming predominant over time, particularly in aqueous solutions [7]. Accelerated stability studies show that 10% degradation occurs within 6.75 hours at 23°C, establishing this impurity as the primary indicator of chemical instability [7].
Analytical Control Strategy: Regulatory frameworks (ICH Q3A/B) mandate rigorous monitoring of degradation impurities. The ring-opened impurity requires detection and quantification at thresholds as low as 0.05-0.10%, necessitating highly sensitive stability-indicating methods. Reverse-phase HPLC with UV detection (typically at 300 nm) is the standard analytical approach, with method validation demonstrating specificity, accuracy, and precision for this specific impurity [1] [7].
Enzymatic Degradation Monitoring: Carbapenemases (Class A, B, and D β-lactamases) accelerate ring opening through enzymatic hydrolysis. Detection of unexpectedly elevated levels of ring-opened impurity may indicate enzymatic contamination or resistance development, linking pharmaceutical quality control to broader antimicrobial resistance concerns [6] [10].
Table 3: Key Factors Influencing Formation of Ertapenem Ring Open Impurity
Factor | Impact on Formation Rate | Control Strategy |
---|---|---|
Temperature | 10-fold increase at 23°C vs 4°C | Strict refrigeration (2-8°C) during storage |
Aqueous Media | Accelerates hydrolytic cleavage | Lyophilized formulations preferred for stability |
pH | Maximum stability at pH 7.0; increases at acidic/basic pH | Buffered formulations within pH 6.5-7.5 |
Enzymatic Presence | Carbapenemases dramatically accelerate hydrolysis | Stringent aseptic manufacturing to prevent contamination |
Storage Duration | First-order kinetics: ~10% degradation in 48h at 4°C | Adherence to beyond-use dating (typically 48h refrigerated) |
Light Exposure | Secondary contributor to degradation | Protection from light in amber glass or opaque containers |
CAS No.: 26532-22-9
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.:
CAS No.: 108890-18-2